Saflufenacil

PPO inhibition enzyme kinetics herbicide potency

Prioritize Saflufenacil for research on fomesafen-resistant Amaranthus palmeri—independent trials confirm 0% cross-resistance (vs. 42% for flumioxazin). With a 21.4-day field DT₅₀—2.1× faster than fomesafen and 3.3× faster than sulfentrazone—it is the preferred short-residual PPO inhibitor for tight rotational windows. Its 5–9× lower R/S ratio against PPX2 mutants ensures robust binding where analogs fail. Verify lot-specific IC₅₀ and purity documentation before ordering.

Molecular Formula C17H17ClF4N4O5S
Molecular Weight 500.9 g/mol
CAS No. 372137-35-4
Cat. No. B1680489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaflufenacil
CAS372137-35-4
SynonymsN'-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl)-N-isopropyl-N-methylsulfamide
saflufenacil
Molecular FormulaC17H17ClF4N4O5S
Molecular Weight500.9 g/mol
Structural Identifiers
SMILESCC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F
InChIInChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28)
InChIKeyGNHDVXLWBQYPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saflufenacil Herbicide Profile: Key Characteristics and Procurement Considerations for PPO-Inhibiting Broadleaf Weed Control


Saflufenacil (CAS 372137-35-4) is a protoporphyrinogen IX oxidase (PPO) inhibiting herbicide developed by BASF and marketed under the Kixor™ trademark [1]. It belongs to the pyrimidinedione chemical class and is primarily used for preplant burndown and selective preemergence (PRE) control of dicotyledonous (broadleaf) weeds in multiple crops, including corn (Zea mays) [1][2]. Saflufenacil acts by inhibiting the PPO enzyme, leading to the rapid accumulation of protoporphyrin IX (Proto) and hydrogen peroxide (H₂O₂) in plant tissues, which causes cellular membrane disruption and eventual necrosis [1][2]. The compound exhibits systemic movement in plants due to its weak acid character and has demonstrated specific biokinetic properties that differentiate it from other PPO-inhibiting herbicides [2].

Saflufenacil Differentiation: Why Generic Substitution with Other PPO-Inhibiting Herbicides is Not Recommended for Scientific or Industrial Applications


Although saflufenacil belongs to the same PPO-inhibiting herbicide class as compounds like fomesafen, lactofen, flumioxazin, and sulfentrazone, it cannot be simply interchanged with these analogs in research or agricultural applications. Substitution fails due to critical, quantifiable differences in target-site potency against both wild-type and resistant weed biotypes, distinct environmental fate profiles, and unique crop selectivity mechanisms. Saflufenacil demonstrates a specific IC₅₀ profile, a differential resistance risk profile against common PPO mutations, and a markedly shorter soil half-life compared to key alternatives, which directly impacts recrop intervals and environmental risk assessments [1][2][3]. The following quantitative evidence underscores that saflufenacil's performance and behavior are not a class-level property, but are specific to its molecular structure and biokinetics.

Saflufenacil Technical Differentiators: Quantitative Evidence for Scientific and Procurement Decisions


Wild-Type PPO Enzyme Inhibition Potency (IC₅₀) Compared to Key Analogs

In an in vitro enzyme assay using wild-type PPO, saflufenacil demonstrated an IC₅₀ of 1.89 × 10⁻⁹ M [1]. This value represents a moderate potency compared to some newer analogs, as it is approximately 7.7-fold less potent than trifludimoxazin (IC₅₀ = 2.45 × 10⁻¹⁰ M) and 4.5-fold less potent than lactofen (IC₅₀ = 4.15 × 10⁻¹⁰ M) against the wild-type enzyme. However, saflufenacil is approximately 3.8-fold more potent than fomesafen (IC₅₀ = 7.13 × 10⁻⁹ M) [1]. The key differentiator emerges when considering the response of mutant PPO variants carrying the ΔG210 deletion, a common resistance mutation. Against this variant, saflufenacil's IC₅₀ increases to 2.04 × 10⁻⁶ M (a >1000-fold shift), whereas trifludimoxazin's IC₅₀ shifts only 7.5-fold to 1.83 × 10⁻⁹ M [1]. This indicates a significant differential in susceptibility to common resistance mutations.

PPO inhibition enzyme kinetics herbicide potency

Relative Efficacy Against Fomesafen-Resistant Weed Biotypes

In a study evaluating foliar-applied PPO herbicides on fomesafen-resistant Palmer amaranth (Amaranthus palmeri) accessions, saflufenacil demonstrated superior efficacy, ranking highest among eight tested PPO inhibitors. The efficacy order was: saflufenacil > acifluorfen = flumioxazin > carfentrazone = lactofen > pyraflufen-ethyl > fomesafen > fluthiacet-methyl [1]. Quantitatively, when small seedlings were treated, cross-resistance was observed with all foliar-applied PPO herbicides except saflufenacil, which resulted in significantly higher control. Specifically, resistance was observed in 25% of plants treated with acifluorfen and 42% treated with flumioxazin, whereas saflufenacil remained fully effective [1]. This indicates a lower degree of cross-resistance for saflufenacil against these specific fomesafen-resistant populations.

herbicide resistance PPO inhibitor cross-resistance

Comparative Soil Dissipation Half-Life and Crop Rotation Flexibility

Saflufenacil exhibits a significantly shorter soil dissipation half-life (DT₅₀) compared to other commonly used PPO-inhibiting herbicides. In a multi-year Tennessee field study, the DT₅₀ order from shortest to longest was: flumioxazin (21.1 days) = saflufenacil (21.4 days) < fomesafen (45.6 days) < sulfentrazone (70.8 days) [1]. This short half-life directly translates to shorter crop plant-back restrictions. The study explicitly confirms that flumioxazin and saflufenacil have shorter cotton plant-back restrictions compared with sulfentrazone and fomesafen [1]. An additional study on prairie soils reported even shorter half-lives for saflufenacil, with a mean DT₅₀ of 13 days in surface soils and 32 days in subsurface soils [2].

soil persistence environmental fate crop rotation

Comparative Potency Against Sensitive and Resistant Palmer Amaranth Populations

In a controlled-environment dose-response study comparing saflufenacil and fomesafen on Palmer amaranth populations with known PPX2 mutations (ΔGly-210, Arg-128-Gly, Gly-399-Ala), saflufenacil was consistently more potent [1]. Saflufenacil exhibited resistance/susceptible (R/S) ratios that were five to nine times lower than those for fomesafen, indicating that while both herbicides are affected by resistance mutations, the relative loss of potency is significantly smaller for saflufenacil [1]. Computational modeling suggests this is due to fomesafen's weaker target-site binding affinity and smaller interaction volume with the substrate, making it more sensitive to PPX2 mutations than saflufenacil [1].

dose-response resistance ratio potency comparison

Crop Selectivity Mechanism: Metabolism and Translocation in Corn

The PRE selectivity of saflufenacil in corn is underpinned by two quantifiable biokinetic factors: rapid metabolism and low root-to-shoot translocation. In corn, the metabolism of [¹⁴C]saflufenacil was more rapid than in the weed species black nightshade and tall morningglory [1]. Additionally, low translocation of root-absorbed [¹⁴C]saflufenacil into the corn shoot was observed [1]. These mechanisms result in a quantifiable phytotoxic selectivity difference: after root treatment at the third-leaf stage, corn exhibited approximately 10-fold tolerance compared to the weed species. After foliar applications, the plant response to saflufenacil was approximately 100-fold more sensitive compared to root application [1].

crop safety selectivity mechanism metabolism

Saflufenacil Application Scenarios: Recommended Use Cases Based on Quantified Differentiators


Controlling Fomesafen-Resistant Palmer Amaranth in Research and Production

Based on the demonstrated efficacy ranking where saflufenacil outperforms flumioxazin and acifluorfen against fomesafen-resistant Palmer amaranth (with 0% cross-resistance incidence compared to 42% for flumioxazin) [1], saflufenacil should be prioritized in research trials and field programs targeting confirmed or suspected fomesafen-resistant Amaranthus palmeri populations. This scenario is particularly relevant for regions with documented PPO resistance issues, such as the Mississippi Delta and Arkansas. Saflufenacil can be used as a key component in herbicide rotation or mixture strategies to delay further resistance development. Procurement for this use case requires verification that the product is intended for foliar application to small, actively growing weeds for optimal efficacy.

Short-Season Crop Rotations and Sensitive Follow Crops

Due to its rapid soil dissipation (DT₅₀ of 21.4 days in Tennessee field soil, which is 2.1 times faster than fomesafen and 3.3 times faster than sulfentrazone) [1], saflufenacil is the preferred PPO-inhibiting herbicide for preplant or PRE applications in cropping systems with short rotational windows. For example, in cotton rotations where plant-back restrictions are a key concern, saflufenacil's shorter persistence reduces the risk of carryover injury to subsequent crops [1]. This scenario is critical for growers in regions with double-cropping or where sensitive crops like soybeans or cotton follow a corn or wheat crop treated with a burndown herbicide. Procurement for this scenario should specify the need for a short-residual PPO inhibitor with documented rapid dissipation data.

Selective PRE Weed Control in Corn Based on Differential Metabolism

Saflufenacil's 10-fold selectivity for corn over key weed species, mediated by rapid metabolism and low root-to-shoot translocation [1], makes it a scientifically validated choice for PRE broadleaf weed control in corn. This application scenario leverages the compound's specific biokinetic profile to achieve weed control with minimal crop injury. For research programs investigating herbicide metabolism, selectivity mechanisms, or developing new corn weed management systems, saflufenacil serves as a model compound for studying differential metabolism between crops and weeds. Procurement for PRE corn applications should ensure the formulation is compatible with other corn herbicides and that application timing aligns with the 10-fold selectivity window established at the third-leaf stage.

Integrated Resistance Management Programs Targeting PPX2-Mutant Biotypes

Given that saflufenacil exhibits R/S ratios 5-9 times lower than fomesafen against PPX2-mutant Palmer amaranth populations [1], it should be incorporated into integrated weed management (IWM) programs as a more robust PPO inhibitor option for populations harboring ΔGly-210, Arg-128-Gly, or Gly-399-Ala mutations. In this scenario, saflufenacil is not used as a standalone solution but as part of a multi-tactic approach that includes herbicides with different modes of action, cultural practices, and mechanical control. Researchers studying the evolution and management of PPO resistance will find saflufenacil a valuable tool for comparing the effects of different PPX2 mutations on herbicide binding and efficacy. Procurement for resistance management programs should be accompanied by a stewardship plan that includes rotation with effective non-PPO herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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